molecular formula C14H21NO5 B12472838 3,4,5-trimethoxy-N-(3-methoxypropyl)benzamide

3,4,5-trimethoxy-N-(3-methoxypropyl)benzamide

Cat. No.: B12472838
M. Wt: 283.32 g/mol
InChI Key: JTQKICPAAOVCGN-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(3-methoxypropyl)benzamide is an organic compound with the molecular formula C14H21NO5 It is a derivative of benzamide, featuring three methoxy groups attached to the benzene ring and an additional methoxypropyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(3-methoxypropyl)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,5-trimethoxybenzoic acid.

    Amidation: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is converted to an amide group by reacting it with 3-methoxypropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid or 3,4,5-trimethoxybenzaldehyde.

    Reduction: Formation of 3,4,5-trimethoxy-N-(3-methoxypropyl)benzylamine.

    Substitution: Formation of derivatives with substituted functional groups on the benzene ring.

Scientific Research Applications

3,4,5-Trimethoxy-N-(3-methoxypropyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel anticancer drugs.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, thereby affecting cellular functions.

    Receptor Binding: Binding to specific receptors on the cell surface or within the cell, leading to changes in signal transduction pathways.

    Gene Expression: Modulating the expression of genes involved in various biological processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

3,4,5-Trimethoxy-N-(3-methoxypropyl)benzamide can be compared with other similar compounds, such as:

    3,4,5-Trimethoxybenzamide: Lacks the methoxypropyl group, which may result in different chemical and biological properties.

    3,4,5-Trimethoxybenzoic Acid: Contains a carboxylic acid group instead of an amide group, leading to different reactivity and applications.

    3,4,5-Trimethoxyaniline: Features an amino group instead of an amide group, which can significantly alter its chemical behavior and biological activity.

Properties

Molecular Formula

C14H21NO5

Molecular Weight

283.32 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C14H21NO5/c1-17-7-5-6-15-14(16)10-8-11(18-2)13(20-4)12(9-10)19-3/h8-9H,5-7H2,1-4H3,(H,15,16)

InChI Key

JTQKICPAAOVCGN-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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